Cas no 2648935-04-8 ((2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid)

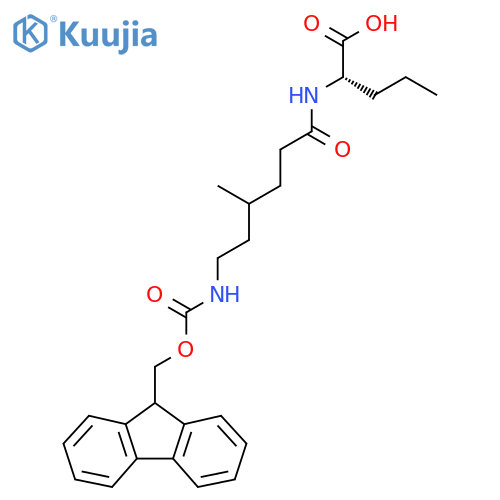

2648935-04-8 structure

商品名:(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid

(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid

- EN300-1496801

- 2648935-04-8

- (2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid

-

- インチ: 1S/C27H34N2O5/c1-3-8-24(26(31)32)29-25(30)14-13-18(2)15-16-28-27(33)34-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,18,23-24H,3,8,13-17H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t18?,24-/m0/s1

- InChIKey: ZYCLCPLXGCPORV-LUTIACGYSA-N

- ほほえんだ: O(C(NCCC(C)CCC(N[C@H](C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 466.24677219g/mol

- どういたいしつりょう: 466.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 13

- 複雑さ: 662

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1496801-250mg |

(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid |

2648935-04-8 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1496801-5000mg |

(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid |

2648935-04-8 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1496801-100mg |

(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid |

2648935-04-8 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1496801-500mg |

(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid |

2648935-04-8 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1496801-2500mg |

(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid |

2648935-04-8 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1496801-10000mg |

(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid |

2648935-04-8 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1496801-1000mg |

(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid |

2648935-04-8 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1496801-50mg |

(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid |

2648935-04-8 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1496801-1.0g |

(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid |

2648935-04-8 | 1g |

$0.0 | 2023-06-05 |

(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2648935-04-8 ((2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬